molecular formula C9F18 B3031462 Undecafluoro(heptafluoropropyl)cyclohexane CAS No. 374-59-4

Undecafluoro(heptafluoropropyl)cyclohexane

Cat. No.: B3031462
CAS No.: 374-59-4
M. Wt: 450.07 g/mol
InChI Key: ITPKQVFBLQIXLT-UHFFFAOYSA-N
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Description

Undecafluoro(heptafluoropropyl)cyclohexane is a fluorinated organic compound with the molecular formula C9F18. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is part of a broader class of perfluorocarbons, known for their stability and resistance to chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecafluoro(heptafluoropropyl)cyclohexane typically involves the fluorination of cyclohexane derivatives. One common method is the direct fluorination of cyclohexane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.

Industrial Production Methods

Industrial production of this compound often employs specialized fluorination techniques, such as electrochemical fluorination or photochemical fluorination. These methods allow for the selective introduction of fluorine atoms into the cyclohexane ring, resulting in the desired perfluorinated product.

Chemical Reactions Analysis

Types of Reactions

Undecafluoro(heptafluoropropyl)cyclohexane is known for its chemical inertness, making it resistant to many common chemical reactions. it can undergo specific reactions under certain conditions:

    Substitution Reactions: In the presence of strong nucleophiles, substitution reactions can occur, replacing one or more fluorine atoms with other functional groups.

    Reduction Reactions: Reduction of this compound can be achieved using strong reducing agents, although this is less common due to the stability of the fluorinated compound.

Common Reagents and Conditions

    Nucleophiles: Strong nucleophiles such as alkoxides or amines can be used in substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or other strong reducing agents can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield partially fluorinated cyclohexane derivatives, while reduction reactions can produce hydrofluorocarbons.

Scientific Research Applications

Undecafluoro(heptafluoropropyl)cyclohexane has a wide range of applications in scientific research due to its unique properties:

    Chemistry: Used as a solvent in various chemical reactions, particularly those involving highly reactive species.

    Biology: Employed in biological studies as a contrast agent for imaging techniques such as MRI.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

    Industry: Utilized in the production of specialized materials, including coatings and lubricants, due to its chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of undecafluoro(heptafluoropropyl)cyclohexane is primarily related to its physical properties rather than specific molecular interactions. Its high fluorine content and resulting stability make it an effective barrier material and solvent. In biological applications, its inertness and biocompatibility allow it to be used without eliciting significant biological responses.

Comparison with Similar Compounds

Similar Compounds

    Perfluorocyclohexane: Another perfluorinated cyclohexane derivative with similar properties.

    Perfluorodecalin: A bicyclic perfluorocarbon with applications in medicine and industry.

    Perfluorooctane: A linear perfluorocarbon used in various industrial applications.

Uniqueness

Undecafluoro(heptafluoropropyl)cyclohexane is unique due to its specific fluorination pattern, which imparts distinct physical and chemical properties. Its combination of high fluorine content and cyclohexane structure makes it particularly useful in applications requiring chemical resistance and stability.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F18/c10-1(4(15,16)8(23,24)9(25,26)27)2(11,12)5(17,18)7(21,22)6(19,20)3(1,13)14
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPKQVFBLQIXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515856
Record name Undecafluoro(heptafluoropropyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374-59-4
Record name Undecafluoro(heptafluoropropyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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